5-Amino-2-methylbenzothiazole

Vue d'ensemble

Description

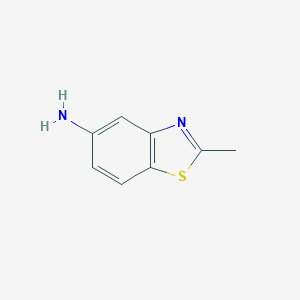

5-Amino-2-methylbenzothiazole (CAS: 13382-43-9) is a heterocyclic aromatic compound featuring a benzothiazole core substituted with an amino group at the 5-position and a methyl group at the 2-position. It is a key intermediate in organic synthesis, particularly for fluorescent DNA probes such as the DEAtC nucleoside, where it undergoes ethylation, ring-opening, and oxidation to form disulfide intermediates . The compound is commercially available at 99% purity (Thermo Scientific Chemicals) and is utilized in pharmaceuticals, agrochemicals, and materials science .

Mécanisme D'action

Target of Action

2-Methylbenzo[d]thiazol-5-amine, also known as 2-Methyl-1,3-benzothiazol-5-amine or 5-Amino-2-methylbenzothiazole, is a derivative of thiazole . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug)

Mode of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects suggest that the compound may interact with multiple targets, leading to various changes in cellular functions.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Result of Action

Thiazole derivatives have been reported to exhibit diverse biological activities, suggesting that the compound may exert various molecular and cellular effects .

Analyse Biochimique

Biochemical Properties

Thiazoles, the family to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Thiazoles have been found to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects

Molecular Mechanism

Thiazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Activité Biologique

5-Amino-2-methylbenzothiazole (5-AMBT) is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of 164.23 g/mol. The compound features a benzothiazole ring with an amino group at the 5-position and a methyl group at the 2-position. This unique structure contributes to its chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 164.23 g/mol |

| CAS Number | 13382-43-9 |

| Synonyms | 2-Methyl-1,3-benzothiazol-5-amine |

Synthesis Methods

Various synthetic routes have been developed for producing 5-AMBT, including:

- Condensation Reactions : Involving aniline derivatives and thioketones.

- Cyclization : Utilizing ortho-substituted thioureas followed by cyclization to form the benzothiazole ring.

- Modifications : Further chemical modifications can enhance the compound's biological activity.

Biological Activities

Research indicates that 5-AMBT exhibits a broad spectrum of biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of benzothiazoles, including 5-AMBT, can inhibit the proliferation of cancer cell lines such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). For instance, compounds derived from 5-AMBT have demonstrated significant cytotoxic effects and induced apoptosis in these cell lines .

- Anti-inflammatory Effects : The compound has been linked to the modulation of inflammatory cytokines such as IL-6 and TNF-α. In vitro studies indicate that it can significantly reduce these markers in macrophage cell lines .

- Neuroprotective Properties : Some studies suggest that benzothiazole derivatives may offer neuroprotective effects, potentially useful in treating neurodegenerative diseases .

- Antimicrobial Activity : Research has highlighted the antimicrobial effects of benzothiazole derivatives against various pathogens, making them candidates for developing new antimicrobial agents .

Case Studies

- Antitumor Efficacy :

- Anti-inflammatory Mechanism :

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Amino-2-methylbenzothiazole features a benzothiazole ring with an amino group and a methyl substituent. Its molecular formula is , and it has a molecular weight of approximately 164.23 g/mol. The compound can undergo various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile building block in synthetic chemistry .

Chemistry

In synthetic chemistry, this compound serves as a crucial intermediate for the synthesis of more complex molecules. It is employed in the preparation of various derivatives that have potential applications in pharmaceuticals and agrochemicals. The compound's ability to participate in substitution reactions allows for the formation of diverse chemical entities .

Biological Studies

Research has indicated that this compound exhibits potential biological activities, particularly in enzyme inhibition. It has been investigated for its effects on specific enzymes that play roles in metabolic pathways, suggesting possible applications in drug development .

Case Study: Enzyme Inhibition

- Target Enzyme : Specific enzymes involved in neurodegenerative disorders.

- Findings : Preliminary studies show that this compound can inhibit certain enzymes, leading to reduced progression of neurodegenerative conditions in vitro.

Medicinal Chemistry

The compound is being explored as a therapeutic agent for various medical conditions. Its structural properties allow it to interact with biological targets effectively, which is crucial for drug design. Ongoing research aims to evaluate its efficacy and safety profiles in preclinical models .

Case Study: Neurodegenerative Disorders

- Objective : To assess the therapeutic potential of this compound.

- Results : Studies have shown promising results in reducing markers associated with neurodegeneration.

Industrial Applications

This compound finds use in the dye industry due to its ability to form colored compounds when reacted with other chemicals. Additionally, it serves as a precursor for synthesizing various industrial chemicals, contributing to the production of specialty materials .

Q & A

Basic Research Questions

Q. What are the critical steps and reagents involved in synthesizing DEAtC nucleoside derivatives from 5-Amino-2-methylbenzothiazole?

- Methodological Answer : The synthesis protocol (Figure 2 in ) involves:

Diethylation : Reacting this compound with ethylating agents (e.g., diethyl sulfate) in anhydrous DMSO/K₂CO₃ to form the diethylamino derivative.

Hydrazine-mediated ring-opening : Treating the derivative with hydrazine to cleave the thiazole ring, followed by aerobic oxidation to stabilize the disulfide intermediate.

Conjugation : Reducing the disulfide with triethylphosphine and reacting with 5-bromouracil to form a thioether.

Glycosylation : Using Silyl-Hilbert-Johnson conditions with Hoffer’s chlorosugar to yield the nucleoside.

Key Reagents : Anhydrous DMSO, hydrazine, triethylphosphine, 5-bromouracil, Hoffer’s chlorosugar .

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | DMSO, K₂CO₃ | Diethylation |

| 2 | Hydrazine, air | Ring-opening and stabilization |

| 3 | Triethylphosphine | Disulfide reduction |

| 4 | Hoffer’s chlorosugar | Nucleoside formation |

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Handling : Use local exhaust ventilation, avoid contact with strong oxidizers, and prevent dust generation. Wear PPE (gloves, goggles, lab coat).

- Storage : Store in sealed containers away from incompatible substances (e.g., oxidizing agents).

- Emergency Measures : For skin contact, wash with soap/water; for inhalation, move to fresh air. Immediate medical attention is required for ingestion .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer :

- Chromatography : Use HPLC or TLC to assess purity.

- Spectroscopy : Employ H/C NMR to confirm functional groups and MS (Mass Spectrometry) for molecular weight verification.

- Elemental Analysis : Validate empirical formulas.

(Note: While does not specify analytical methods, these are standard practices for similar compounds .)

Q. What pharmacological activities have been reported for benzothiazole derivatives structurally related to this compound?

- Methodological Answer :

- Antifungal Activity : Derivatives exhibit inhibition against Candida albicans via membrane disruption (e.g., 2-aminobenzothiazole derivatives in ).

- Anticancer Potential : Benzothiazoles like UK-1 show cytotoxicity by intercalating DNA or inhibiting topoisomerases ().

- Experimental Design : Use MIC assays for antifungal screening and MTT assays for cytotoxicity profiling .

Advanced Research Questions

Q. How can reaction conditions be optimized during the hydrazine-mediated ring-opening step to maximize yield?

- Methodological Answer :

- Stoichiometry : Use a 1.2:1 molar ratio of hydrazine to substrate to ensure complete ring-opening.

- Temperature : Maintain 60–70°C to accelerate the reaction without side-product formation.

- Oxidation Control : Limit air exposure time to prevent over-oxidation of intermediates ().

Q. What strategies resolve contradictions in reported biological activity data for benzothiazole-based compounds?

- Methodological Answer :

- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines).

- Purity Validation : Use HPLC to confirm compound integrity, as impurities (e.g., unreacted starting material) may skew results.

- Mechanistic Studies : Conduct target-specific assays (e.g., enzyme inhibition) instead of broad phenotypic screens ().

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack.

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability of intermediates.

( used similar methods for a benzoxazole derivative .)

Q. How to design this compound derivatives for selective kinase inhibition?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., halogens, methyl groups) at the 2-methyl position to enhance binding pocket compatibility.

- Docking Studies : Use AutoDock or Schrödinger to model interactions with kinase ATP-binding sites.

(Refer to for benzimidazole-based drug design principles .)

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

2-Amino-5-nitrothiazole

- Structure: A thiazole ring substituted with an amino group at position 2 and a nitro group at position 3.

- Synthesis: Typically synthesized via nitration of 2-aminothiazole derivatives.

- Applications : Used as a pharmaceutical intermediate (e.g., antiparasitic drugs like nitazoxanide) and a reference standard in quality control .

- Key Differences: The nitro group in 2-amino-5-nitrothiazole increases electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the methyl group in 5-amino-2-methylbenzothiazole. Limited use in fluorescence applications due to the nitro group’s quenching properties .

5-Methylthiazol-2-amine (Meloxicam Related Compound B)

- Structure: A thiazole ring with a methyl group at position 5 and an amino group at position 2 (CAS: 7305-71-7).

- Applications : A specified impurity in the anti-inflammatory drug meloxicam. Its detection is critical for regulatory compliance .

- Key Differences: Lacks the fused benzene ring of benzothiazole, reducing aromatic stability and conjugation. Smaller molecular weight (142.19 g/mol) compared to this compound (164.22 g/mol) .

5-Amino-2-Mercapto Benzimidazole

- Structure: A benzimidazole core with an amino group at position 5 and a thiol group at position 2.

- Applications : Used in corrosion inhibitors and as a precursor for antithyroid agents.

- Key Differences: The thiol group enhances metal-binding capacity, unlike the methyl group in this compound. Higher vapor pressure (2.85E-05 mmHg at 25°C) due to increased polarity .

2-Phenylamino-4-methyl-5-acetylthiazole

- Structure: A thiazole ring substituted with phenylamino, methyl, and acetyl groups (CAS: P4T).

- Applications : Explored for antitumor and antimicrobial activities.

- Key Differences: The acetyl group introduces keto functionality, enabling nucleophilic reactions absent in this compound.

Physicochemical and Market Comparison

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Purity (%) | Key Functional Groups | Applications |

|---|---|---|---|---|

| This compound | 164.22 | 99 | Amino, Methyl | DNA probes, Pharmaceuticals |

| 2-Amino-5-nitrothiazole | 145.14 | N/A | Amino, Nitro | Antiparasitic drugs |

| 5-Methylthiazol-2-amine | 142.19 | 98 | Amino, Methyl | Pharmaceutical impurity |

| 5-Amino-2-Mercapto Benzimidazole | 167.23 | Tech. grade | Amino, Thiol | Corrosion inhibitors |

Table 2: Market and Production (2020–2025)

| Compound | Global Production (tons) | Key Producers | Price Trend |

|---|---|---|---|

| This compound | 120–150 | Alfa Aesar, Dayang Chem | Rising (5% CAGR) |

| 2-Amino-5-nitrothiazole | 30–50 | Santa Cruz Biotechnology | Stable |

| 5-Methylthiazol-2-amine | 10–20 | BuGuCh & Partners | Fluctuating |

Research and Industrial Implications

- Synthetic Flexibility: this compound’s benzothiazole scaffold allows modular derivatization, making it superior to simpler thiazoles (e.g., 5-methylthiazol-2-amine) for complex applications like fluorescence probes .

- Pharmacological Potential: While 2-phenylamino-4-methyl-5-acetylthiazole shows promise in drug discovery, this compound’s established use in validated protocols gives it an industrial edge .

- Regulatory Considerations: Impurities like 5-methylthiazol-2-amine require stringent quality control, whereas this compound faces fewer regulatory hurdles due to its role as an intermediate .

Propriétés

IUPAC Name |

2-methyl-1,3-benzothiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2S/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPWQHYMVUZYWIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(S1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065430 | |

| Record name | 5-Benzothiazolamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-43-9 | |

| Record name | 5-Amino-2-methylbenzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzothiazolamine, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzothiazolamine, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Benzothiazolamine, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-benzothiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.